![molecular formula C16H16N4O3S B5706842 ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)
ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate, also known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPPB is a small molecule that has been synthesized and studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate, which is a key step in the de novo synthesis of pyrimidines. This inhibition leads to a depletion of pyrimidine nucleotides in the cell, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting DHODH, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the regeneration of axons in the central nervous system. ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has also been shown to have a low toxicity profile in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its small size, low toxicity profile, and ability to inhibit DHODH. However, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other enzymes and proteins.
Future Directions
There are several future directions for the study of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate. One direction is to further investigate the potential applications of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate in cancer research, infectious disease research, and neuroscience research. Another direction is to develop more potent and selective DHODH inhibitors based on the structure of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate. Additionally, further studies are needed to investigate the potential side effects of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate in vivo and to optimize its pharmacokinetic properties for clinical use.
Conclusion
ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate is a small molecule that has gained attention in scientific research due to its potential applications in various fields. ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate, which ultimately leads to a depletion of pyrimidine nucleotides in the cell. ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its small size, low toxicity profile, and ability to inhibit DHODH. However, further studies are needed to investigate the potential side effects of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate in vivo and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate can be synthesized using a simple two-step process. The first step involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinyl chloride. The second step involves the reaction of 2-pyridinyl chloride with hydrazine hydrate to form 2-(2-pyridinyl)hydrazine. The final step involves the reaction of 2-(2-pyridinyl)hydrazine with ethyl 4-aminobenzoate and carbon disulfide to form ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate.
Scientific Research Applications
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. In infectious disease research, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and chikungunya virus. In neuroscience research, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to enhance the regeneration of axons in the central nervous system.
properties
IUPAC Name |
ethyl 4-[(pyridine-2-carbonylamino)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-23-15(22)11-6-8-12(9-7-11)18-16(24)20-19-14(21)13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWFGZOPXSJNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.